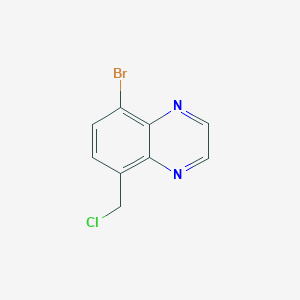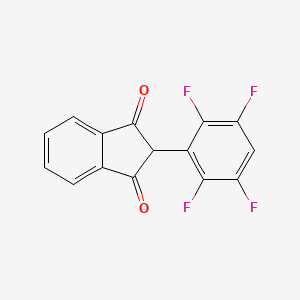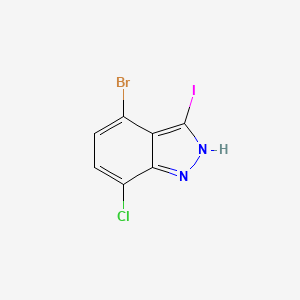
4-Bromo-7-chloro-3-iodo-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a unique compound with potential for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-3-iodo-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common method involves the use of 2,6-dichlorobenzonitrile as a starting material, followed by regioselective bromination and cyclization with hydrazine . This method provides a high yield and is suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and iodination, followed by purification techniques like recrystallization and column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indazole ring can be formed or modified through cyclization reactions involving hydrazine and other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Hydrazine: Used for cyclization reactions.
Transition Metal Catalysts: Such as copper and palladium, used for various catalytic reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted indazoles and other heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-chloro-3-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: Studied for its interactions with biological targets and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of halogen atoms in the structure enhances its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Bromo-7-chloro-3-iodo-1H-indazole include:
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
4-Bromo-1H-indazole: Known for its biological activities and used in various medicinal applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms, which provides distinct chemical reactivity and biological activity compared to other indazole derivatives. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C7H3BrClIN2 |
|---|---|
Molekulargewicht |
357.37 g/mol |
IUPAC-Name |
4-bromo-7-chloro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
InChI-Schlüssel |
AQKRVXHGHCQUTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


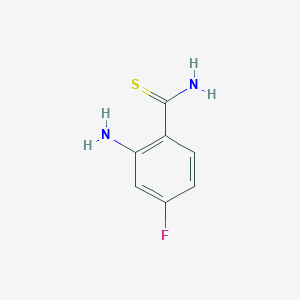

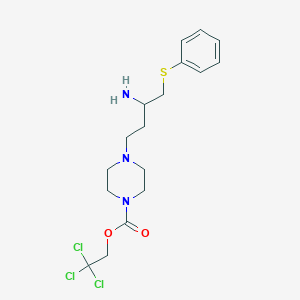

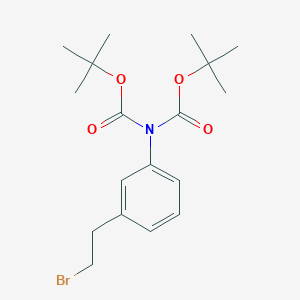
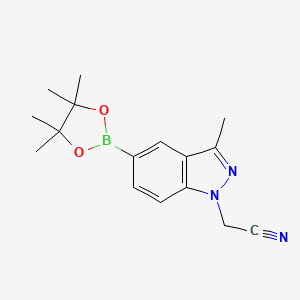
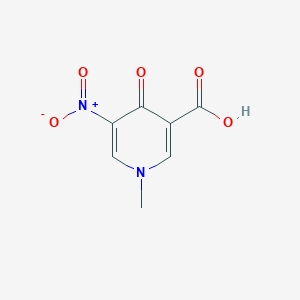
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)

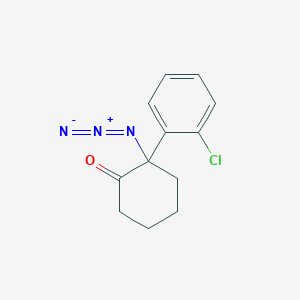
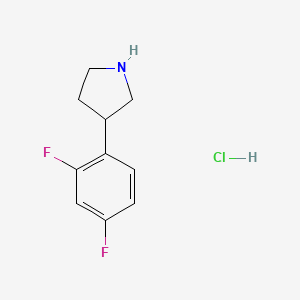
![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)
